N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide
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Overview
Description
“N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound features a triazole ring substituted with a cyclopentyl group, a methylsulfanyl group, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution Reactions: Introduction of the cyclopentyl and methylsulfanyl groups can be achieved through nucleophilic substitution reactions.
Amide Formation: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction using prop-2-enoyl chloride and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring and amide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, and antimicrobial agents.
Medicine
Pharmaceutical applications may include the development of new drugs targeting specific enzymes or receptors, given the known bioactivity of triazole compounds.
Industry
In industry, this compound could be used in the formulation of agrochemicals, coatings, and polymers due to its stability and functional groups.
Mechanism of Action
The mechanism of action of “N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide” would depend on its specific application. Generally, triazole compounds exert their effects by interacting with biological targets such as enzymes or receptors, often inhibiting their activity. The cyclopentyl and methylsulfanyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
Fluconazole: A triazole antifungal agent with different substituents.
Voriconazole: Another triazole antifungal with a distinct substitution pattern.
Uniqueness
The unique combination of a cyclopentyl group, a methylsulfanyl group, and a prop-2-enamide moiety in “N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide” may confer specific biological activities or chemical properties not found in other triazole derivatives. This uniqueness can be leveraged in designing new compounds with targeted applications.
Properties
IUPAC Name |
N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-3-13(19)15-10-6-9-12-16-17-14(20-2)18(12)11-7-4-5-8-11/h3,11H,1,4-10H2,2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOPXOEUDCTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CCCC2)CCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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